molecular formula C21H16FN3O2 B11567573 N-(2-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-4-fluorobenzamide

N-(2-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-4-fluorobenzamide

Cat. No.: B11567573
M. Wt: 361.4 g/mol
InChI Key: PLFXXFHCUAQIOK-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}phenyl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzamides and features a fluorine atom, a phenylmethylidene group, and a hydrazinecarbonyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoyl chloride with 2-aminobenzohydrazide in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzaldehyde under reflux conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-Fluoro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-(2-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide
  • 4-Fluoro-N-(3-(2,3,4,5,6-pentafluorophenoxy)phenyl)benzamide
  • 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide

Uniqueness

4-Fluoro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16FN3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-[(4-fluorobenzoyl)amino]benzamide

InChI

InChI=1S/C21H16FN3O2/c22-17-12-10-16(11-13-17)20(26)24-19-9-5-4-8-18(19)21(27)25-23-14-15-6-2-1-3-7-15/h1-14H,(H,24,26)(H,25,27)/b23-14+

InChI Key

PLFXXFHCUAQIOK-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.